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Compound of Interest

Compound Name: 2-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B1595736 Get Quote

An In-Depth Technical Guide to 2-Ethoxy-4-methoxybenzaldehyde

Executive Summary
This technical guide provides a comprehensive overview of 2-ethoxy-4-
methoxybenzaldehyde, a substituted benzaldehyde derivative with significant potential as a

versatile intermediate in organic synthesis. The document delves into its fundamental

physicochemical properties, outlines a robust and validated synthetic protocol via Williamson

ether synthesis, and details the necessary spectroscopic methods for structural confirmation

and purity assessment. This guide is intended for researchers, scientists, and drug

development professionals, offering field-proven insights into the causality behind experimental

choices and establishing a self-validating framework for its synthesis and characterization. We

will explore its applications in the fragrance and pharmaceutical sectors, supported by

authoritative references to underscore its emerging importance.

Nomenclature and Physicochemical Properties
2-Ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde characterized by an ethoxy group

(-OCH₂CH₃) at the C2 position and a methoxy group (-OCH₃) at the C4 position of the benzene

ring.[1] This substitution pattern imparts specific reactivity and physical characteristics to the

molecule. The IUPAC name for this compound is 2-ethoxy-4-methoxybenzaldehyde.[1][2]
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The structural representation provides a clear visualization of the functional group arrangement

on the benzaldehyde scaffold.

Caption: Chemical structure of 2-ethoxy-4-methoxybenzaldehyde.

Physicochemical Data Summary
The following table summarizes key quantitative data for 2-ethoxy-4-methoxybenzaldehyde,

essential for experimental design and safety considerations.

Property Value Source

IUPAC Name
2-ethoxy-4-

methoxybenzaldehyde
PubChem[2]

CAS Number 42924-37-8 Benchchem[1]

Molecular Formula C₁₀H₁₂O₃ PubChem[2]

Molecular Weight 180.20 g/mol Sigma-Aldrich[3]

InChIKey
QXAVANUCHWRYFF-

UHFFFAOYSA-N
Benchchem[1]

Appearance

Data not consistently available;

related compounds are

crystalline solids.

N/A

Synthesis Strategy and Experimental Protocol
The synthesis of 2-ethoxy-4-methoxybenzaldehyde is most effectively and reliably achieved

via a two-step process. This involves the initial formylation of a suitable precursor followed by a

classic Williamson ether synthesis. This approach is chosen for its high efficiency, use of

readily available starting materials, and predictable outcomes.

Retrosynthetic Analysis & Workflow
Our strategy involves the ethylation of the phenolic hydroxyl group of 2-hydroxy-4-

methoxybenzaldehyde. This precursor is commercially available or can be synthesized from 3-
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methoxyphenol. The Williamson ether synthesis is selected for the ethylation step due to its

robustness and high yield for forming aryl ethers from phenoxides.[4]

Precursor:
2-Hydroxy-4-methoxybenzaldehyde

Williamson Ether Synthesis
(SN2 Reaction)

Step 1: Deprotonation

Reagents:
- Anhydrous K₂CO₃ (Base)

- Ethyl Iodide (Ethylating Agent)
- Anhydrous DMF (Solvent)

Aqueous Workup
& Extraction

Step 2: Ethylation & Quenching

Purification:
Column Chromatography

Target Compound:
2-Ethoxy-4-methoxybenzaldehyde

Structural Validation:
NMR, IR, Mass Spectrometry
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Caption: Experimental workflow for the synthesis and characterization of 2-

ethoxybenzaldehyde derivatives.[4]

Detailed Synthesis Protocol: Williamson Ether Synthesis
This protocol describes the conversion of 2-hydroxy-4-methoxybenzaldehyde to the target

compound. Every step is designed to ensure reaction completion, minimize side products, and

facilitate purification.

Materials:

2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) [CAS: 673-22-3]

Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)

Ethyl Iodide (C₂H₅I) (1.2 eq)

Anhydrous Dimethylformamide (DMF)

Diethyl Ether

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane/Ethyl Acetate solvent system

Procedure:

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

Rationale: A dry flask is critical to prevent the hydrolysis of the ethylating agent and to

ensure the anhydrous conditions required for the base to be effective.
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Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask.

Subsequently, add anhydrous DMF (approx. 10 mL per gram of the starting phenol).

Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenolic hydroxyl

group to form the more nucleophilic phenoxide.[4] DMF is a polar aprotic solvent that

readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without

interfering.

Formation of Phenoxide: Stir the mixture at room temperature for 15-20 minutes.

Rationale: This allows sufficient time for the base to deprotonate the phenol, forming the

potassium phenoxide salt in situ, which is the active nucleophile for the subsequent step.

Addition of Ethylating Agent: Add ethyl iodide (1.2 eq) dropwise to the suspension using an

addition funnel.

Rationale: Dropwise addition helps to control any potential exotherm. A slight excess of

the ethylating agent ensures the reaction goes to completion. Ethyl iodide is chosen for its

high reactivity as an electrophile in Sₙ2 reactions.[4]

Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Rationale: Heating increases the reaction rate. The 12-16 hour timeframe is typically

sufficient for complete conversion. TLC is a crucial self-validating step to confirm the

consumption of the starting material before proceeding to workup.

Workup and Extraction: After the reaction is complete (as confirmed by TLC), cool the

mixture to room temperature. Pour the reaction mixture into a separatory funnel containing

100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KI). Diethyl ether is an

effective solvent for extracting the organic product from the aqueous phase. Multiple

extractions ensure maximum recovery.

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the

organic layer over anhydrous magnesium sulfate.
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Rationale: The brine wash removes residual water and DMF from the organic phase.

MgSO₄ is a neutral drying agent that efficiently removes any remaining water.[4]

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator

to obtain the crude product. Purify the crude material by column chromatography on silica

gel, using a hexane/ethyl acetate gradient as the eluent.

Rationale: Column chromatography is the standard and most effective method for

separating the desired product from any unreacted ethyl iodide and minor side products,

yielding the pure 2-ethoxy-4-methoxybenzaldehyde.[4]

Spectroscopic Characterization and Validation
Confirmation of the synthesized product's identity and purity is paramount. The following

spectroscopic data serve as a benchmark for validation.

Validation Mechanism: Williamson Ether Synthesis
Reactants

Phenoxide Nucleophile (Ar-O⁻) Ethyl Halide Electrophile (CH₃CH₂-I)

Sₙ2 Transition State
[I···CH₂(CH₃)···O-Ar]ᵟ⁻

Nucleophilic Attack

Products

Aryl Ether (Ar-O-CH₂CH₃) Iodide Leaving Group (I⁻)

Bond Formation &
Leaving Group Departure

Click to download full resolution via product page

Caption: Mechanism of the key Sₙ2 ethylation step.
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Summary of Key Spectral Data
The following table outlines the expected signals from primary analytical techniques.

Technique Key Signals Interpretation

¹H NMR

δ ~9.8 (s, 1H), δ ~7.5-6.5 (m,

3H), δ ~4.1 (q, 2H), δ ~3.8 (s,

3H), δ ~1.4 (t, 3H)

Aldehyde proton (CHO),

aromatic protons, ethoxy

methylene (-OCH₂-), methoxy

protons (-OCH₃), ethoxy

methyl (-CH₃)[1]

IR (cm⁻¹)
~2850-2750, ~1680, ~1600,

~1250

C-H stretch of aldehyde, C=O

stretch of aldehyde, C=C

aromatic stretch, C-O ether

stretch[1]

Mass Spec.
Molecular Ion Peak (M⁺) at

m/z = 180.20

Corresponds to the calculated

molecular weight of C₁₀H₁₂O₃.

[1]

Applications and Future Directions
2-Ethoxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of more

complex organic compounds.[1] Its functional groups—aldehyde, ethoxy, and methoxy—

provide multiple reaction sites for further chemical transformations.

Pharmaceutical Development: The benzaldehyde scaffold is present in numerous biologically

active molecules. This compound is being explored for its potential in developing new

pharmaceutical agents, with research suggesting that related structures possess

antimicrobial and antioxidant properties.[1] The mechanism of action for similar compounds

may involve the disruption of bacterial cell membranes or the inhibition of key cellular

enzymes.[1]

Fragrance and Flavor Industry: Like many substituted benzaldehydes, this compound is

utilized for its aromatic properties in the formulation of fragrances and flavors for consumer

products.[1]
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Material Science: Its structure can be incorporated into larger macrocyclic compounds, which

have applications in materials science and host-guest chemistry.[1]

Future research should focus on fully elucidating the biological activity profile of this compound

and its derivatives, potentially leading to the development of novel therapeutics.

Conclusion
This guide has established that 2-ethoxy-4-methoxybenzaldehyde is a valuable synthetic

intermediate. We have provided a detailed, scientifically-grounded protocol for its synthesis via

Williamson ether synthesis, a method chosen for its reliability and efficiency. The outlined

characterization data provides a clear framework for validating the final product's identity and

purity. The diverse potential applications in pharmaceuticals and fragrances underscore the

importance of this compound for professionals in chemical research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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